(2-(Trifluoromethyl)phenyl)propanenitrile
Description
(2-(Trifluoromethyl)phenyl)propanenitrile is an aromatic nitrile compound characterized by a propanenitrile (CH₂CH₂CN) moiety attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties, stability, and reactivity.
The ortho-substituted trifluoromethyl group may enhance metabolic stability and influence molecular interactions in biological systems .
Properties
Molecular Formula |
C10H8F3N |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2 |
InChI Key |
YTIDZRYAYMGUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of trifluoromethyl ketones with appropriate reagents to form the desired compound .
Industrial Production Methods: Industrial production of (2-(Trifluoromethyl)phenyl)propanenitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (2-(Trifluoromethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .
Biology and Medicine: The compound is explored for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets and pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (2-(Trifluoromethyl)phenyl)propanenitrile with structurally related compounds, focusing on substituent position, functional groups, and implications:
Notes:
- Ortho vs. However, the electron-withdrawing nature of -CF₃ enhances the electrophilicity of the nitrile group .
- Functional Group Variations : Replacement of -CF₃ with -OCF₃ or -COPh alters electronic effects. For example, benzoyl groups (electron-withdrawing via resonance) may stabilize the nitrile differently than -CF₃ .
Comparison of Reactivity :
Spectroscopic and Physical Properties
- NMR Data : The ¹H NMR of 3-(2-(Trifluoromethyl)phenyl)propanenitrile () shows characteristic shifts for aromatic protons (δ ~7.5–8.0 ppm) and nitrile-adjacent methylene groups (δ ~2.5–3.5 ppm). Meta-substituted analogs () display upfield shifts due to reduced deshielding .
- Melting Points/Solubility : Ortho-substituted compounds generally exhibit higher melting points due to restricted rotation and crystal packing, though specific data are unavailable in the evidence.
Biological Activity
(2-(Trifluoromethyl)phenyl)propanenitrile, a compound characterized by its trifluoromethyl group and nitrile functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, highlighting case studies, and presenting relevant data tables.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a trifluoromethyl group attached to a phenyl ring and a propanenitrile moiety. Its unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
| This compound | P. aeruginosa | 60 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Specific studies have demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. For example, it has shown significant cytotoxicity against MDA-MB-231 cells, a triple-negative breast cancer cell line.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the compound's effects on cancer cells, the following results were observed:
- Cell Line: MDA-MB-231
- IC50 Value: 0.126 µM
- Mechanism: Induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | Apoptosis induction |
| MCF-7 | 0.87 | Cell cycle arrest |
The biological mechanisms by which this compound exerts its effects are still under investigation. Preliminary findings suggest that it may act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as the mTOR pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
